4-Hydroxy-3-methylbenzaldehyde
Overview
Description
4-Hydroxy-3-methylbenzaldehyde is a natural product found in Rhizophora racemosa and Rhizophora mangle with data available.
Scientific Research Applications
Antibacterial Activity
4-Hydroxy-3-methylbenzaldehyde has been studied for its potential in creating antibacterial agents. For instance, its derivative, 4-hydroxy-3-methylchalcone, synthesized through the Reimer-Tiemann reaction, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Hapsari et al., 2018). Similarly, another study synthesized 4-hydroxy-2-methylchalcone from 4-hidroksi-2-metilbenzaldehida, demonstrating effective antibacterial properties (Ismiyarto et al., 2018).
Synthesis of Chemical Compounds
The compound has been used in the synthesis of various chemical structures. For example, it played a key role in forming methylbenzaldehydes during ethanol upgrading reactions (Moteki et al., 2016). It was also involved in the optical resolution of racemic 4-hydroxy-3-isobornyl-5-methylbenzaldehyde, separating enantiomers for further chemical applications (Buravlev et al., 2012).
Fluorescent pH Sensor
A study explored its use in developing a highly selective fluorescent pH sensor. The research highlighted the probe's sensitivity within a specific pH range, potentially useful in biological studies (Saha et al., 2011).
Catalytic Applications
This compound has been implicated in catalytic processes as well. A study detailed its role in an environmentally friendly, copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes (Wu et al., 2016).
Optical and Electronic Properties
Research on its derivatives has provided insights into their optical and electronic transition properties. This includes studies on nonlinear optical materials and their structural, spectroscopic, and quantum chemical properties (Jayareshmi et al., 2021).
Pharmaceutical Applications
In the realm of pharmaceuticals, its derivatives have shown promise. For instance, the anti-asthmatic activity of phenolic compounds, including this compound, was reported in a study focusing on asthmatic responses (Jang et al., 2010).
Safety and Hazards
4-Hydroxy-3-methylbenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept tightly closed, and disposed of to an approved waste disposal plant .
Mechanism of Action
Target of Action
4-Hydroxy-3-methylbenzaldehyde is a small organic compound that can interact with a variety of biological targets. It’s known that aldehydes can react with amines to form imines, a process that could potentially affect proteins and other biomolecules in the body .
Mode of Action
As an aldehyde, it can undergo nucleophilic addition reactions with amines to form imines . This reaction could potentially alter the function of proteins and other biomolecules, leading to changes in cellular processes.
Biochemical Pathways
Given its chemical structure, it could potentially interfere with pathways involving proteins and other biomolecules that contain amine groups .
Result of Action
It has been used in the preparation of a new series of benzothiazole schiff bases which display antitumor activity against cervical cancer . It’s also used in the synthesis of novel pyrimidine derivatives which possess antibacterial properties against gram-positive and gram-negative bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place to maintain its stability . Furthermore, its action and efficacy could potentially be influenced by the pH and temperature of its environment, as these factors can affect the reactivity of the aldehyde group .
Biochemical Analysis
Cellular Effects
Benzaldehydes, a class of compounds to which 4-Hydroxy-3-methylbenzaldehyde belongs, have been shown to disrupt cellular antioxidation systems, potentially influencing cell function .
Molecular Mechanism
Benzaldehydes can act as nucleophiles, participating in reactions with other molecules
Temporal Effects in Laboratory Settings
Its physical properties such as boiling point and density have been documented .
Metabolic Pathways
It has been suggested that benzaldehydes can be involved in p-cresol and 2,4-xylenol catabolism .
Properties
IUPAC Name |
4-hydroxy-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-7(5-9)2-3-8(6)10/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKYASSDAXQKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164864 | |
Record name | 4-Hydroxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15174-69-3 | |
Record name | 4-Hydroxy-3-methylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015174693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-3-METHYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CUX6265J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-hydroxy-3-methylbenzaldehyde in the context of organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. It acts as a precursor for synthesizing various compounds, including chalcones, coumarin derivatives, and pyrimidines [, , , ]. These derivatives often exhibit biological activities, making them attractive targets for pharmaceutical and materials science research.
Q2: How is this compound synthesized?
A2: One common method for synthesizing this compound is through the Reimer-Tiemann reaction using ortho-cresol as the starting material [, ]. This reaction involves reacting ortho-cresol with chloroform in the presence of a strong base. The reaction yields this compound, typically obtained as a yellow solid [].
Q3: What are the antibacterial properties of derivatives synthesized from this compound?
A3: Research indicates that chalcone and coumarin derivatives synthesized using this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. Notably, a 4-hydroxy-3-methylchalcone demonstrated superior activity against the Gram-positive bacteria Staphylococcus aureus compared to a 4-hydroxy-3-methoxychalcone []. Similarly, a synthesized 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin displayed better antibacterial activity against Escherichia coli and Staphylococcus aureus compared to 3-acetylcoumarin [].
Q4: Has this compound been detected in drinking water?
A4: Yes, this compound has been identified as a non-halogenated aromatic disinfection byproduct (DBP) in chlorinated drinking water []. It forms rapidly during chlorination and acts as an intermediate compound, eventually contributing to the formation of halogenated aromatic DBPs []. This finding highlights the potential for this compound to be present in treated drinking water.
Q5: Are there any known applications of this compound in materials science?
A5: While the provided research focuses primarily on the synthesis and biological activity of derivatives, this compound and its structural analogs are known components in hair dye formulations []. The presence of the aldehyde group allows for reactions with keratin fibers, facilitating color change and enhancing the longevity of the coloration [].
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